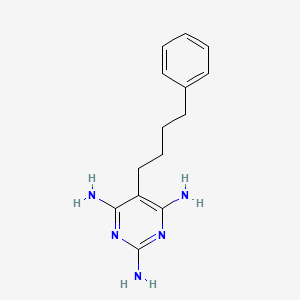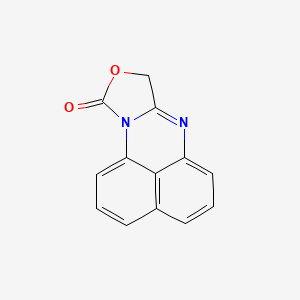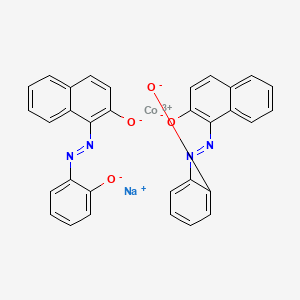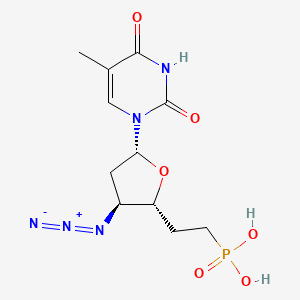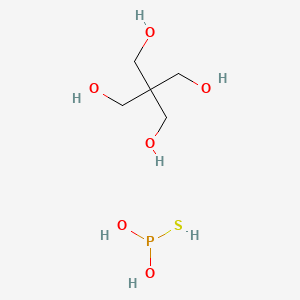
2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid is a unique compound with significant applications in various scientific fields. This compound, known for its complex structure and versatile reactivity, plays a crucial role in both industrial and research settings. Its molecular formula is C₅H₁₅O₆PS, and it is characterized by the presence of both hydroxyl and phosphorothious functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid typically involves the reaction of pentaerythritol with phosphorothious acid derivatives. One common method includes the esterification of pentaerythritol with polyisobutenyl thiophosphonic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the use of catalysts to enhance the reaction rate and efficiency, followed by purification steps such as distillation or crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phosphorothious group can be reduced to phosphine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phosphine derivatives.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a stabilizer for proteins and nucleic acids.
Industry: The compound is used in the production of flame retardants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism by which 2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, stabilizing their structure. The phosphorothious group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Pentaerythritol: Similar in structure but lacks the phosphorothious group.
Polyisobutenyl thiophosphonic acid: Contains the phosphorothious group but lacks the hydroxyl groups.
Uniqueness: 2,2-Bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid is unique due to the presence of both hydroxyl and phosphorothious groups, which confer distinct chemical reactivity and versatility. This dual functionality makes it particularly valuable in applications requiring both hydrophilic and redox-active properties.
Propriétés
Formule moléculaire |
C5H15O6PS |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;phosphorothious acid |
InChI |
InChI=1S/C5H12O4.H3O2PS/c6-1-5(2-7,3-8)4-9;1-3(2)4/h6-9H,1-4H2;1-2,4H |
Clé InChI |
ATOQPQSUVZAQBZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)(CO)CO)O.OP(O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)
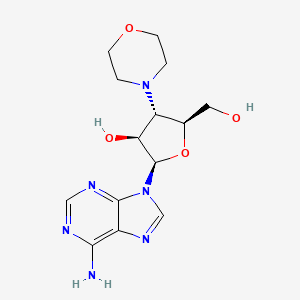


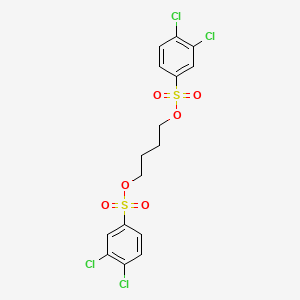
![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
